molecular formula C11H18O2Si B077189 Silane, [(4-methoxyphenyl)methoxy]trimethyl- CAS No. 14629-56-2

Silane, [(4-methoxyphenyl)methoxy]trimethyl-

Cat. No. B077189
CAS RN: 14629-56-2
M. Wt: 210.34 g/mol
InChI Key: IFOZSFFJSXAKEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Silane, [(4-methoxyphenyl)methoxy]trimethyl-, also known as silane coupling agent, is a chemical compound that is widely used in scientific research. It is a colorless liquid that is soluble in organic solvents and has a molecular formula of C10H16O2Si. Silane coupling agents are used to enhance the adhesion between organic and inorganic materials, and are commonly used in the production of polymers, composites, and coatings.

Mechanism Of Action

The mechanism of action of Silane, [(4-methoxyphenyl)methoxy]trimethyl- coupling agents involves the formation of a covalent bond between the organic and inorganic materials. This bond is formed through the reaction of the Silane, [(4-methoxyphenyl)methoxy]trimethyl- coupling agent with the surface of the inorganic material, which creates a chemical bridge between the two materials.

Biochemical And Physiological Effects

Silane coupling agents have been found to have low toxicity and are not considered to be harmful to human health. However, exposure to high concentrations of Silane, [(4-methoxyphenyl)methoxy]trimethyl- coupling agents can cause irritation to the skin, eyes, and respiratory system.

Advantages And Limitations For Lab Experiments

The main advantage of using Silane, [(4-methoxyphenyl)methoxy]trimethyl- coupling agents in lab experiments is that they enhance the adhesion between organic and inorganic materials, which can improve the performance of the materials being studied. However, the use of Silane, [(4-methoxyphenyl)methoxy]trimethyl- coupling agents can also introduce variability into the experimental results, which can make it difficult to draw meaningful conclusions.

Future Directions

There are several future directions for research on Silane, [(4-methoxyphenyl)methoxy]trimethyl- coupling agents. One area of research is focused on developing new Silane, [(4-methoxyphenyl)methoxy]trimethyl- coupling agents that are more effective at enhancing adhesion between organic and inorganic materials. Another area of research is focused on understanding the mechanism of action of Silane, [(4-methoxyphenyl)methoxy]trimethyl- coupling agents at the molecular level, which could lead to the development of new materials with improved properties. Finally, there is a need for research on the toxicity of Silane, [(4-methoxyphenyl)methoxy]trimethyl- coupling agents, particularly in the context of their use in industrial applications.

Synthesis Methods

The synthesis of Silane, [(4-methoxyphenyl)methoxy]trimethyl-, [(4-methoxyphenyl)methoxy]trimethyl- involves the reaction of 4-methoxybenzyl alcohol with trimethylchloroSilane, [(4-methoxyphenyl)methoxy]trimethyl- in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, and the resulting product is purified through distillation.

Scientific Research Applications

Silane coupling agents have been extensively studied in scientific research, and have been found to have a wide range of applications. They are commonly used as adhesion promoters in the production of composites, coatings, and polymers. They are also used in the production of microelectronics, where they are used to enhance the adhesion between the substrate and the electronic components.

properties

CAS RN

14629-56-2

Product Name

Silane, [(4-methoxyphenyl)methoxy]trimethyl-

Molecular Formula

C11H18O2Si

Molecular Weight

210.34 g/mol

IUPAC Name

(4-methoxyphenyl)methoxy-trimethylsilane

InChI

InChI=1S/C11H18O2Si/c1-12-11-7-5-10(6-8-11)9-13-14(2,3)4/h5-8H,9H2,1-4H3

InChI Key

IFOZSFFJSXAKEY-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CO[Si](C)(C)C

Canonical SMILES

COC1=CC=C(C=C1)CO[Si](C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.